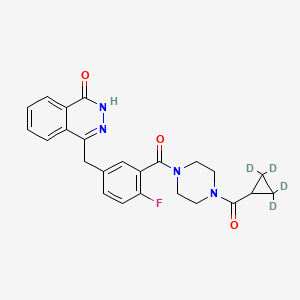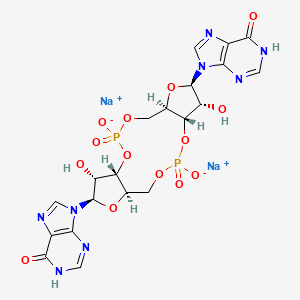
Cyclic di-IMP (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has garnered significant interest due to its adjuvant properties when co-administered with antigens in vitro and by mucosal routes in vivo . It enriches the population of MHC class I and II, CD80, CD86, CD40, and CD54 positive dendritic cells derived from murine bone marrow . Additionally, it stimulates macrophages and induces a humoral immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclic di-IMP (sodium salt) is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The preparation of stock solutions typically involves dissolving the compound in endotoxin-free water to achieve a concentration of 50 mg/mL . The synthesis process is confirmed by techniques such as LC/MS and NMR to ensure a purity of ≥95% .
Industrial Production Methods
While specific industrial production methods for cyclic di-IMP (sodium salt) are not extensively documented, the compound is produced and supplied by various biochemical companies for research purposes. The production involves stringent quality control measures to ensure high purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclic di-IMP (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a second messenger and its interaction with other biomolecules .
Common Reagents and Conditions
Common reagents used in the reactions involving cyclic di-IMP (sodium salt) include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of cyclic di-IMP (sodium salt) include various phosphorylated derivatives and modified nucleotides. These products play significant roles in cellular signaling and immune responses .
Applications De Recherche Scientifique
Cyclic di-IMP (sodium salt) has a wide range of scientific research applications:
Mécanisme D'action
Cyclic di-IMP (sodium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on dendritic cells and macrophages, leading to the activation of the STING (stimulator of interferon genes) pathway . This activation results in the production of type I interferons and other cytokines, which play crucial roles in the immune response . The compound’s ability to modulate immune responses makes it a valuable tool in immunological research and therapeutic development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic di-GMP (cyclic di-guanosine monophosphate): Another bacterial second messenger involved in biofilm formation and virulence regulation.
Cyclic di-AMP (cyclic di-adenosine monophosphate): A second messenger that regulates osmotic pressure, DNA damage response, and central metabolism in bacteria.
Uniqueness
Cyclic di-IMP (sodium salt) is unique due to its specific structural features and its ability to act as an adjuvant in immune responses. Unlike cyclic di-GMP and cyclic di-AMP, cyclic di-IMP (sodium salt) has distinct adjuvant properties that enhance both humoral and cellular immune responses when co-administered with antigens . This makes it particularly valuable in the development of vaccines and immunotherapies .
Propriétés
Formule moléculaire |
C20H20N8Na2O14P2 |
|---|---|
Poids moléculaire |
704.3 g/mol |
Nom IUPAC |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
Clé InChI |
JBHJGFWGJASJST-VEQUCWRQSA-L |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


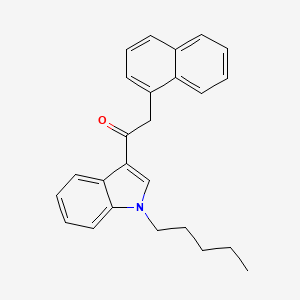
![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)
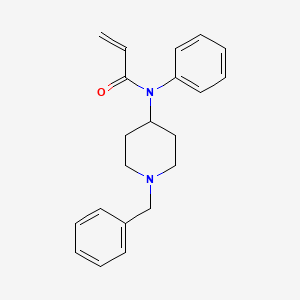

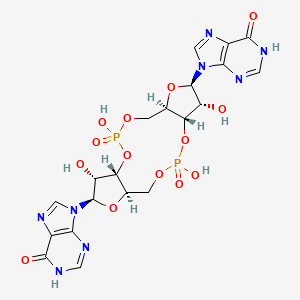

![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)
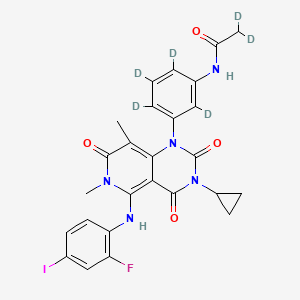
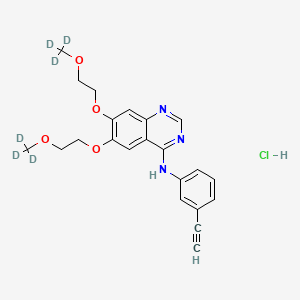
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
